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Introduction

Glioblastoma multiforme (GBM) is the most aggressive form of primary brain tumor in adults,

with a median survival of just over a year.[1][2] Its resistance to conventional therapies,

including surgery, radiation, and chemotherapy, underscores the urgent need for novel

therapeutic strategies.[3][4] Recent research has identified aberrant signaling pathways as key

drivers of GBM progression, making them attractive targets for drug development.[1][5]

Baludon is a novel, potent, and selective small-molecule inhibitor of the fictitious "Auriga

Kinase," a receptor tyrosine kinase found to be overexpressed and constitutively active in a

significant subset of GBM tumors. The Auriga Kinase signaling cascade, upon activation by its

ligand, "Helios," promotes tumor cell proliferation, survival, and invasion through the

downstream activation of the PI3K/AKT and MAPK/ERK pathways. By targeting the ATP-

binding pocket of Auriga Kinase, Baludon effectively blocks these downstream oncogenic

signals. These application notes provide an overview of the preclinical data for Baludon and

detailed protocols for its in vitro and in vivo evaluation.
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In Vitro Efficacy
The anti-proliferative activity of Baludon was assessed across a panel of patient-derived GBM

cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours

of continuous exposure.

Table 1: In Vitro IC50 Values of Baludon in GBM Cell Lines

Cell Line GBM Subtype
Auriga Kinase
Expression

IC50 (nM)

GBM-01 Proneural High 15

GBM-02 Mesenchymal High 25

GBM-03 Classical Moderate 150

GBM-04 Neural Low >10,000

Normal Human

Astrocytes
N/A Not Detected >10,000

Target Engagement
A Cellular Thermal Shift Assay (CETSA) was performed to confirm the direct binding of

Baludon to Auriga Kinase in intact GBM-01 cells.[6][7][8] The shift in the melting temperature

(Tm) of Auriga Kinase upon Baludon treatment indicates target engagement.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Treatment Target Protein Melting Temperature (Tm)

Vehicle (DMSO) Auriga Kinase 48.5°C

Baludon (1 µM) Auriga Kinase 56.2°C

Vehicle (DMSO) GAPDH (Control) 62.1°C

Baludon (1 µM) GAPDH (Control) 62.3°C
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In Vivo Efficacy
The anti-tumor activity of Baludon was evaluated in an orthotopic patient-derived xenograft

(PDX) model using GBM-01 cells implanted in immunodeficient mice.[9][10]

Table 3: In Vivo Efficacy of Baludon in GBM-01 Orthotopic Xenograft Model

Treatment Group N
Median Survival
(Days)

Tumor Volume
Reduction at Day
21 (%)

Vehicle 10 28 0

Baludon (50 mg/kg,

oral, daily)
10 52 65

Temozolomide

(Standard of Care)
10 35 30

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Baludon in GBM cell lines.

Materials:

GBM cell lines and normal human astrocytes

Complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

Baludon (stock solution in DMSO)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

96-well plates

Multichannel pipette
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Plate reader

Procedure:

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

Prepare serial dilutions of Baludon in complete growth medium. The final DMSO

concentration should not exceed 0.1%.

Remove the old medium and add 100 µL of the diluted Baludon or vehicle control to the

respective wells.

Incubate for 72 hours at 37°C, 5% CO2.

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 using non-linear regression analysis.

Western Blotting for Pathway Analysis
This protocol is used to assess the inhibition of Auriga Kinase downstream signaling.[11][12]

[13][14]

Materials:

GBM-01 cells

Baludon

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit
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SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membranes

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p-Auriga Kinase, anti-Auriga Kinase, anti-p-AKT, anti-AKT, anti-p-

ERK, anti-ERK, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate GBM-01 cells and allow them to adhere overnight.

Treat cells with Baludon (e.g., 0, 10, 50, 200 nM) for 2 hours.

Lyse the cells and determine the protein concentration using a BCA assay.[12]

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

Block the membrane for 1 hour at room temperature.[13]

Incubate the membrane with primary antibodies overnight at 4°C.[14]

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Visualize the protein bands using an imaging system.
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Orthotopic Patient-Derived Xenograft (PDX) Model
This protocol describes the in vivo evaluation of Baludon's efficacy.[9][10][16]

Materials:

Immunodeficient mice (e.g., athymic nude mice)

GBM-01 cells expressing luciferase

Matrigel

Stereotactic injection apparatus

Bioluminescence imaging system (e.g., IVIS)

Baludon formulation for oral gavage

Vehicle control

Procedure:

Culture and harvest GBM-01-luc cells. Resuspend the cells in a 1:1 mixture of PBS and

Matrigel at a concentration of 1 x 10^5 cells per 5 µL.

Anesthetize the mice and secure them in a stereotactic frame.

Inject 1 x 10^5 cells in 5 µL into the right striatum of the mouse brain.[9]

Monitor tumor growth weekly using bioluminescence imaging.

When tumors are established (typically 7-10 days post-implantation), randomize the mice

into treatment groups.

Administer Baludon (50 mg/kg) or vehicle daily via oral gavage.

Continue to monitor tumor growth and the health of the mice.
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The primary endpoint is median survival. Tumor volume can be assessed as a secondary

endpoint via imaging.
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Caption: Auriga Kinase signaling pathway and the inhibitory action of Baludon.
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Caption: Workflow for in vitro screening of Baludon.
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Caption: Workflow for the in vivo evaluation of Baludon in a GBM xenograft model.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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